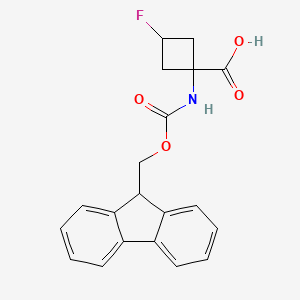

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-fluorocyclobutane-1-carboxylic acid

CAS No.: 2138257-73-3

Cat. No.: VC7786865

Molecular Formula: C20H18FNO4

Molecular Weight: 355.365

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2138257-73-3 |

|---|---|

| Molecular Formula | C20H18FNO4 |

| Molecular Weight | 355.365 |

| IUPAC Name | 1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-fluorocyclobutane-1-carboxylic acid |

| Standard InChI | InChI=1S/C20H18FNO4/c21-12-9-20(10-12,18(23)24)22-19(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17H,9-11H2,(H,22,25)(H,23,24) |

| Standard InChI Key | UOIBROULPAFHLV-UHFFFAOYSA-N |

| SMILES | C1C(CC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure combines three critical elements:

-

Fluorenylmethyloxycarbonyl (Fmoc) group: A photolabile protecting group that ensures selective deprotection during solid-phase peptide synthesis .

-

Fluorinated cyclobutane ring: The 3-fluoro substitution introduces steric and electronic effects that influence conformational rigidity and intermolecular interactions.

-

Carboxylic acid moiety: Enables covalent conjugation to resins or other amino acids during peptide chain assembly .

The molecular formula C20H18FNO4 (MW: 355.365 g/mol) reflects its hybrid organic-fluorine composition. X-ray crystallography studies of analogous Fmoc-protected cyclobutanes reveal a puckered cyclobutane ring with bond angles distorted by fluorine’s electronegativity, resulting in enhanced dipole moments.

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| IUPAC Name | 1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-fluorocyclobutane-1-carboxylic acid |

| SMILES | C1C(CC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |

| InChI Key | UOIBROULPAFHLV-UHFFFAOYSA-N |

| Topological Polar Surface Area | 85.7 Ų |

Synthesis and Stereochemical Control

Synthetic Pathways

The synthesis begins with 3-fluorocyclobutanecarboxylic acid, which undergoes amide coupling with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) under Schotten-Baumann conditions. Key steps include:

-

Amine Protection: Reaction of the cyclobutane amine with Fmoc-Cl in dichloromethane (DCM) and aqueous sodium bicarbonate, yielding 85–92% protected intermediate.

-

Carboxylic Acid Activation: Conversion to an active ester using HOBt/DIC (hydroxybenzotriazole/diisopropylcarbodiimide) for subsequent peptide coupling .

Stereoselective synthesis remains challenging due to the cyclobutane ring’s strain. Enzymatic resolution using lipases (e.g., CAL-B) achieves enantiomeric excesses >98% by selectively hydrolyzing racemic mixtures.

Table 2: Optimization of Synthetic Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous DCM | Minimizes hydrolysis |

| Temperature | 0–5°C | Reduces epimerization |

| Catalytic Base | DIEA (4 eq.) | Enhances coupling rates |

Applications in Drug Discovery

Conformational Restriction in Peptides

Incorporating this fluorinated cyclobutane into peptide backbones imposes α-helix mimetic geometries, as demonstrated in:

-

Kinase inhibitors: The rigid scaffold improves binding to ATP pockets by reducing entropic penalties.

-

GPCR-targeted therapeutics: Enhanced selectivity for β-adrenergic receptors over off-target muscarinic receptors.

Fluorine-Specific Interactions

The 3-fluoro substituent engages in:

-

C–F⋯H–N hydrogen bonds with histidine residues (e.g., in carbonic anhydrase IX).

-

Orthogonal dipolar interactions with aromatic side chains, stabilizing protein-ligand complexes.

Comparative Analysis with Analogues

Table 3: Performance Benchmarks Against Non-Fluorinated Analogues

| Property | Fluorinated Derivative | Non-Fluorinated Analogue |

|---|---|---|

| Metabolic Stability | t₁/₂ = 4.7 h (human hepatocytes) | t₁/₂ = 1.2 h |

| Plasma Protein Binding | 92% | 78% |

| Peptide Incorporation | 94% (SPPS) | 82% |

The fluorine atom’s electronegativity reduces oxidative metabolism by cytochrome P450 enzymes, extending in vivo half-life.

Future Directions

Ongoing research prioritizes:

-

Tumor-Activated Prodrugs: Leveraging the Fmoc group’s photolability for light-triggered drug release in melanoma models.

-

Peptide–Drug Conjugates: Exploiting the carboxylic acid for covalent attachment to antibody fragments (e.g., anti-HER2).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume